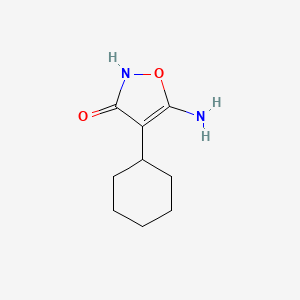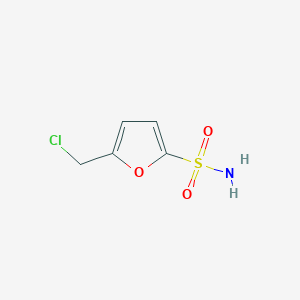
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is a chemical compound with the molecular formula C17H23ClN2OS. It is known for its unique structure, which combines a quinoline moiety with a thiazolidine ring, connected by a butyl linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the butyl linker.
Thiazolidine Ring Formation: The intermediate product is then reacted with a thiazolidine precursor under suitable conditions to form the thiazolidine ring.
Final Product Formation: The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated analogs .
科学研究应用
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may contribute to the compound’s bioactivity by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
4-Methylquinoline: Shares the quinoline core but lacks the thiazolidine ring.
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is unique due to its combination of a quinoline moiety and a thiazolidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
属性
CAS 编号 |
41288-16-8 |
|---|---|
分子式 |
C17H24Cl2N2OS |
分子量 |
375.4 g/mol |
IUPAC 名称 |
3-[4-(4-methylquinolin-2-yl)oxybutyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-12-17(18-16-7-3-2-6-15(14)16)20-10-5-4-8-19-9-11-21-13-19;;/h2-3,6-7,12H,4-5,8-11,13H2,1H3;2*1H |
InChI 键 |
GMRUSNUZAOUIJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCN3CCSC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
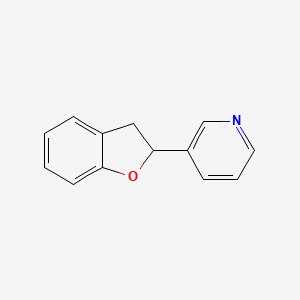
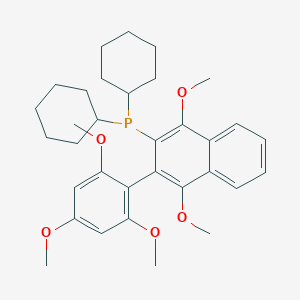
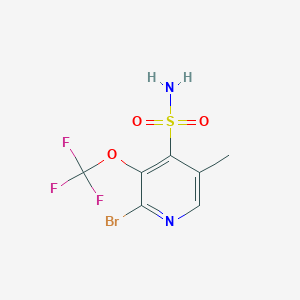
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)

